N-ethyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-ethyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolopyrimidine core, a piperidine ring, and a fluorophenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N-ethyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the piperidine ring, and the attachment of the fluorophenyl group. Common synthetic routes may involve:
Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: This step may involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-ethyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for cross-coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-ethyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
N-ethyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also have diverse biological activities and are used in various therapeutic applications.
Pyrrolidine Derivatives: These compounds are versatile scaffolds in drug discovery and have shown potential in treating various disorders.
Imidazole Containing Compounds: These compounds have therapeutic potential and are used in the synthesis of novel drugs.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and applications.
Properties
Molecular Formula |
C21H23FN6O3S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-ethyl-1-[6-[2-(3-fluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H23FN6O3S/c1-2-23-19(30)13-5-4-8-27(10-13)21-26-18-17(32-21)20(31)28(12-24-18)11-16(29)25-15-7-3-6-14(22)9-15/h3,6-7,9,12-13H,2,4-5,8,10-11H2,1H3,(H,23,30)(H,25,29) |
InChI Key |
QVXMRZDMOYHOIA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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